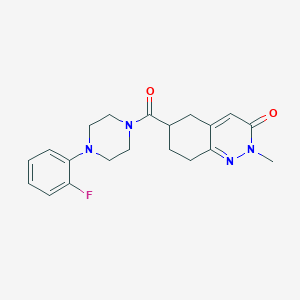

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Description

This compound features a tetrahydrocinnolin-3(2H)-one core, a bicyclic structure with a partially saturated six-membered ring fused to a pyridazinone moiety. Key structural elements include:

- A 2-methyl group at position 2 of the cinnolinone ring.

- A piperazine-1-carbonyl substituent at position 6, with a 2-fluorophenyl group attached to the piperazine nitrogen.

The 2-fluorophenylpiperazine moiety is a common pharmacophore in central nervous system (CNS)-targeting agents, often linked to receptor binding and metabolic stability .

Properties

IUPAC Name |

6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-23-19(26)13-15-12-14(6-7-17(15)22-23)20(27)25-10-8-24(9-11-25)18-5-3-2-4-16(18)21/h2-5,13-14H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHATPAUCJGOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, biological evaluation, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions where piperazine derivatives are modified to enhance their biological properties. The presence of the 2-fluorophenyl moiety is significant as it influences the compound's interaction with biological targets.

Monoamine Oxidase Inhibition

Recent studies have highlighted the compound's role as a selective inhibitor of MAO-B, an enzyme associated with the metabolism of neurotransmitters like dopamine. The inhibition of MAO-B is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- IC50 Values : The compound exhibited potent inhibitory activity against MAO-B with an IC50 value of approximately 0.013 µM , indicating high potency compared to other derivatives .

Selectivity and Reversibility

The selectivity index (SI) for MAO-B was notably high at 120.8 , suggesting that the compound preferentially inhibits this isoform over MAO-A. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors .

Cytotoxicity Studies

Cytotoxicity assays were conducted using L929 fibroblast cells to evaluate the safety profile of the compound. Results indicated that at lower concentrations (1-20 µM), the compound did not exhibit significant cytotoxic effects, while higher concentrations led to cell death at 50 µM and above . The IC50 values for cytotoxicity were determined to be 120.6 µM , signifying a favorable therapeutic window.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications on the piperazine ring and substitution patterns on the phenyl group significantly influence both potency and selectivity. For instance:

- Bromo Substitution : Compounds with meta bromo substitution showed enhanced MAO-B inhibition compared to para substitutions .

- Fluorine Positioning : The positioning of fluorine atoms in the phenyl ring also affected binding affinity and selectivity towards MAO-B.

Case Studies

Several case studies have reported on the efficacy of similar compounds in preclinical models:

- Neuroprotective Effects : Compounds structurally related to 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one demonstrated neuroprotective effects in models of oxidative stress, supporting their potential use in treating neurodegenerative diseases.

- Behavioral Studies : Animal models treated with selective MAO-B inhibitors exhibited improved cognitive functions and reduced symptoms associated with depression and anxiety disorders, reinforcing the therapeutic potential of this class of compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Pyridazinone Derivatives

- 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (): Core: Monocyclic pyridazinone. Key differences: Lacks the fused bicyclic structure of the tetrahydrocinnolinone. Activity: Exhibits MAO-B inhibitory activity (IC₅₀ = 0.42 µM) with high selectivity over MAO-A (>100-fold) . Synthesis: Derived from 3-chloro-6-substituted pyridazine via hydrolysis in glacial acetic acid .

Dihydropyridazinone Derivatives

- 2-[(4-Fluorophenyl)methyl]-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one (): Core: Partially saturated dihydropyridazinone. Key differences: Incorporates a 4-fluorobenzyl group instead of 2-methyltetrahydrocinnolinone. Molecular weight: 392.4 g/mol vs. ~422 g/mol for the target compound.

Phthalazinone Derivatives

- 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (): Core: Phthalazinone (two fused aromatic rings). Key differences: Larger aromatic system with distinct electronic properties. Applications: Used in PARP imaging agents for cancer diagnostics .

Substituent Variations

Piperazine Modifications

- 6-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one (): Substituent: Piperazine linked to a pyrazole-ethyl group. Molecular weight: 316.36 g/mol.

- GW 642444X (): Substituent: Piperazine-carbonyl with trifluoromethyl and cyano groups. Activity: Targets glucocorticoid receptors for anti-inflammatory applications .

MAO-B Inhibition

- The target compound’s tetrahydrocinnolinone core may enhance blood-brain barrier penetration compared to pyridazinone derivatives, though direct activity data is unavailable.

- T3 and T6 derivatives ():

PARP Inhibition

- FPyPARP analogs (): Core: Phthalazinone with piperazine-carbonyl. Application: Radiolabeled with ¹⁸F for tumor imaging. Comparison: The target compound’s tetrahydrocinnolinone may reduce metabolic instability compared to phthalazinones .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Piperazine-carbonyl coupling : React 1-(2-fluorophenyl)piperazine (CAS 1011-15-0) with a tetrahydrocinnolinone derivative bearing a carboxylic acid group using a coupling agent like EDCI or HATU in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. This mirrors procedures for analogous piperazine-carbonyl derivatives .

Methylation : Introduce the 2-methyl group via alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in acetonitrile). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane).

- Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural identity using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Detect impurities at 254 nm .

- Stability Testing : Store aliquots at −20°C, 4°C, and room temperature. Monitor degradation over 1–3 months using LC-MS. For hydrolytic stability, incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C .

Q. What are the primary biological targets or activities reported for structurally similar piperazine-tetrahydrocinnolinone hybrids?

- Methodological Answer : Screen for activity using:

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) via ADP-Glo™ kinase assays. Compare IC₅₀ values with reference inhibitors .

- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for specific kinase targets?

- Methodological Answer :

- Analog synthesis : Modify the 2-fluorophenyl group (e.g., replace with 3-fluoro, 4-chloro, or unsubstituted phenyl) and the tetrahydrocinnolinone core (e.g., vary methyl group position). Use parallel synthesis to generate a library .

- Computational docking : Perform molecular docking (AutoDock Vina) against kinase crystal structures (PDB: e.g., 1M17 for EGFR). Prioritize analogs with stronger hydrogen bonding to hinge regions .

Q. What experimental and computational strategies resolve contradictory data on this compound’s metabolic stability across studies?

- Methodological Answer :

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS. Compare intrinsic clearance (Clᵢₙₜ) values across labs to identify protocol discrepancies (e.g., microsome lot variability) .

- Machine learning : Train models on existing metabolic data (e.g., cytochrome P450 isoform interactions) to predict stability. Validate with in-house assays .

Q. How can reaction engineering improve the scalability of the synthesis while minimizing racemization?

- Methodological Answer :

- Flow chemistry : Implement continuous-flow reactors for the coupling step to enhance mixing and reduce side reactions. Optimize residence time and temperature via DoE (Design of Experiments) .

- Chiral analysis : Use chiral HPLC (e.g., Chiralpak IC column) to monitor enantiopurity. If racemization occurs, switch to milder bases (e.g., DMAP) or lower temperatures .

Interdisciplinary Research Questions

Q. What advanced spectroscopic techniques characterize electronic interactions between the fluorophenyl group and tetrahydrocinnolinone core?

- Methodological Answer :

- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Resolve the structure to analyze π-π stacking and hydrogen-bonding networks .

- DFT calculations : Compute molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO/LUMO) using Gaussian 16. Correlate with experimental UV-Vis spectra .

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer :

- QSAR modeling : Curate datasets of BBB-permeable compounds (e.g., from ChEMBL). Train models on descriptors like logP, polar surface area, and molecular weight. Validate with in vitro BBB assays (e.g., PAMPA-BBB) .

- Generative chemistry : Use reinforcement learning (e.g., REINVENT 2.0) to design derivatives balancing potency and permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.